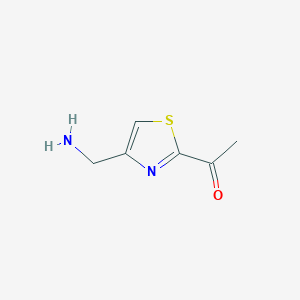
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate
Übersicht
Beschreibung
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
The mechanism of action of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The acetate moiety can undergo hydrolysis to release acetic acid, which may further modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(7-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetate: Similar structure but with a quinoline ring instead of a naphthalene ring.
Uniqueness
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
NOMNBSIOKXXCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8286457.png)

![3-Chlorobenzo[b]thiophene-2-carboxylic Acid (4-Nitrobenzylidene)-hydrazide](/img/structure/B8286469.png)
![1-{[(2-Amino-4-bromophenyl)amino]methyl}cyclopentanol](/img/structure/B8286482.png)


![4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole](/img/structure/B8286499.png)

![Methyl-N-(3-[2-Chloro-6-Fluorophenyl]-5-Methylisoxazol-4-oyl)-5-Aminopentanoate](/img/structure/B8286509.png)

